![molecular formula C18H21N3OS B5755594 N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755594.png)
N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide, commonly known as DABCO-CNTB, is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound belongs to the class of carbonic anhydrase inhibitors, which are known for their ability to regulate the activity of carbonic anhydrase enzymes in the body.
Wirkmechanismus
DABCO-CNTB exerts its carbonic anhydrase inhibitory activity by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, leading to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ions has been shown to have therapeutic potential in various disease states.
Biochemical and Physiological Effects:
DABCO-CNTB has been shown to have significant biochemical and physiological effects in various disease models. In animal models of glaucoma, DABCO-CNTB has been shown to reduce intraocular pressure, which is a key factor in the development and progression of glaucoma. In animal models of epilepsy, DABCO-CNTB has been shown to reduce seizure frequency and duration. In cancer models, DABCO-CNTB has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DABCO-CNTB is its high purity and excellent yield, which makes it an ideal compound for use in scientific research. Additionally, the carbonic anhydrase inhibitory activity of DABCO-CNTB has been well characterized, making it a reliable tool for studying the role of carbonic anhydrase enzymes in various physiological processes. However, one limitation of DABCO-CNTB is its potential toxicity, which must be carefully considered when using this compound in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on DABCO-CNTB. One promising area of research is the development of novel carbonic anhydrase inhibitors based on the structure of DABCO-CNTB. Additionally, further studies are needed to fully understand the mechanisms underlying the therapeutic effects of DABCO-CNTB in various disease states. Finally, the potential toxicity of DABCO-CNTB must be further investigated to ensure its safety for use in humans.
Synthesemethoden
The synthesis of DABCO-CNTB involves the reaction of 4-(diethylamino)aniline with carbon disulfide and subsequent reaction with benzoyl chloride. The resulting compound is then treated with DABCO to yield the final product. This synthesis method has been optimized to yield high purity DABCO-CNTB with excellent yield.
Wissenschaftliche Forschungsanwendungen
DABCO-CNTB has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is its use as a carbonic anhydrase inhibitor. Carbonic anhydrase enzymes are involved in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Eigenschaften
IUPAC Name |
N-[[4-(diethylamino)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-3-21(4-2)16-12-10-15(11-13-16)19-18(23)20-17(22)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPAILAHUMAHCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(diethylamino)phenyl]carbamothioyl}benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.